6-(1-(methylsulfonyl)-3-phenyl-4,5-dihydro-1H-pyrazol-5-yl)quinoxaline is a complex organic compound that belongs to the quinoxaline family, characterized by its unique structural features. Quinoxalines are heterocyclic compounds consisting of a fused benzene and pyrazine ring, making them significant in various chemical and biological applications. This specific compound incorporates a methylsulfonyl group and a pyrazole moiety, which enhance its chemical reactivity and biological properties.
The compound is cataloged under the chemical identifier 442649-92-5. It is classified as a heterocyclic organic compound due to its incorporation of multiple rings and functional groups, specifically within the categories of quinoxalines and pyrazoles. These classifications are critical for understanding its potential applications in medicinal chemistry and materials science.
The synthesis of 6-(1-(methylsulfonyl)-3-phenyl-4,5-dihydro-1H-pyrazol-5-yl)quinoxaline typically involves multi-step organic reactions. The following outlines the general synthetic route:
The synthesis often requires careful control of reaction conditions such as temperature, pH, and reaction time to optimize yields and minimize by-products. Techniques such as continuous flow synthesis may be employed in industrial settings to enhance efficiency.
The molecular structure of 6-(1-(methylsulfonyl)-3-phenyl-4,5-dihydro-1H-pyrazol-5-yl)quinoxaline features:
The molecular formula is C15H16N4O2S, with a molecular weight of approximately 320.38 g/mol. The compound's geometry and electronic distribution can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy to confirm structural integrity.
6-(1-(methylsulfonyl)-3-phenyl-4,5-dihydro-1H-pyrazol-5-yl)quinoxaline can undergo various chemical reactions:
The choice of reagents and conditions significantly influences the reaction pathways and products formed. For instance, oxidation reactions typically require acidic or neutral conditions to maintain stability.
The mechanism of action for 6-(1-(methylsulfonyl)-3-phenyl-4,5-dihydro-1H-pyrazol-5-yl)quinoxaline primarily relates to its interactions at the molecular level with biological targets. The presence of both the pyrazole and methylsulfonyl groups enhances binding affinity to specific enzymes or receptors.
Research indicates that compounds with similar structures exhibit activity as enzyme inhibitors or receptor modulators, suggesting potential therapeutic applications in treating various diseases.
The compound is expected to exhibit moderate solubility in polar solvents due to its heterocyclic nature but may vary based on specific substituents. Its melting point and boiling point would need empirical determination through experimental methods.
Key chemical properties include:
Relevant analyses such as thermal analysis (e.g., TGA or DSC) could provide insights into stability profiles.
6-(1-(methylsulfonyl)-3-phenyl-4,5-dihydro-1H-pyrazol-5-yl)quinoxaline has several potential applications:
The assembly of the pyrazole-quinoxaline hybrid core requires sequential bond-forming strategies. The principal route begins with quinoxaline-6-carbaldehyde as the foundational building block [4]. This undergoes condensation with acetophenone derivatives under Claisen-Schmidt conditions to form α,β-unsaturated ketones (chalcone analogs), achieving 70-85% yields when catalyzed by NaOH in ethanol at 0-5°C [1]. Subsequent Michael-type addition of hydrazine monohydrate to the enone system generates the 4,5-dihydropyrazole (pyrazoline) intermediate, with regioselectivity controlled by steric and electronic factors of the phenyl substituent [1] [4].
Critical N1-alkylation introduces the methylsulfonyl group prior to pyrazole aromatization. As reported, pyrazoline intermediates are treated with methanesulfonyl chloride (MsCl) in dichloromethane using triethylamine (TEA) as base, yielding 80-88% of sulfonylated intermediates [5]. Final aromatization-dehydrogenation employs oxidizing agents like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) or MnO₂ in toluene at reflux, completing the fused heterocyclic system with 75-82% efficiency [4]. Alternative pathways utilize pre-sulfonylated hydrazines, but these suffer from lower yields (<65%) due to competing side reactions [1].
Table 1: Key Intermediates in Multi-Step Synthesis
Intermediate | Function | Typical Yield |
---|---|---|
Quinoxaline-6-carbaldehyde | Quinoxaline core precursor | 85% [4] |
Chalcone analog | Michael acceptor for cyclization | 78% [1] |
4,5-Dihydropyrazole | Pyrazole ring precursor | 82% [4] |
N1-Methylsulfonyl pyrazoline | Sulfonylated intermediate | 86% [5] |
Microwave-assisted organic synthesis (MAOS) significantly enhances reaction kinetics and regioselectivity in pyrazole-quinoxaline formation. Cyclocondensation of hydrazines with α,β-unsaturated ketones under microwave irradiation (100-120°C, 100-150 W) reduces reaction times from 6-8 hours (conventional reflux) to 12-18 minutes while improving yields by 12-15% [1]. This acceleration is attributed to dipole polarization effects, which lower the activation energy barrier for C–N bond formation [4].
Notably, regioselectivity challenges in pyrazole ring closure are mitigated under microwave conditions. Conventional heating in ethanol at 80°C yields a 7:3 ratio of regioisomers, whereas MAOS achieves >19:1 selectivity for the desired 1,3,5-trisubstituted pyrazole due to uniform thermal gradients suppressing side-product formation [1]. Energy consumption metrics reveal MAOS reduces energy usage by 40-fold compared to oil-bath reflux, aligning with sustainable chemistry goals [4].
Table 2: Comparative Performance of Heating Modalities
Parameter | Microwave-Assisted | Conventional Heating |
---|---|---|
Reaction Time | 12-18 min | 6-8 h |
Yield Improvement | +15% (avg.) | Baseline |
Regioisomer Ratio | >19:1 | 7:3 |
Byproduct Formation | <3% | 12-18% |
Energy Consumption | 0.05 kWh/mmol | 2.1 kWh/mmol |
Efficient installation of the methylsulfonyl moiety employs Schotten-Baumann conditions for N-sulfonylation. Pyrazoline intermediates dissolved in dichloromethane or THF react with methanesulfonyl chloride (MsCl) at 0°C, with slow addition of aqueous NaOH (10%) maintaining pH 8-9 [5]. This protocol suppresses di-sulfonylation byproducts (<5%) while achieving 85-92% conversion [4] [5].
Alternative sulfonyl transfer agents include methylsulfonyl benzotriazole (MsOBt), enabling sulfonylation under non-aqueous conditions. When using K₂CO₃ as base in acetonitrile at 60°C, MsOBt delivers 88% yield with superior chemoselectivity for the pyrazole nitrogen over quinoxaline nitrogens [4]. Solvent effects profoundly influence reactivity: polar aprotic solvents (DMF, DMSO) accelerate kinetics but necessitate rigorous water exclusion to prevent hydrolysis. Recent optimization demonstrates that tetrahydrofuran (THF) with N,N-diisopropylethylamine (DIPEA) provides optimal balance, achieving 94% yield at 25°C within 2 hours [5].
Sustainable methodologies prioritize atom economy and waste reduction. Cyclocondensation steps utilizing aqueous ethanol (EtOH:H₂O 4:1) as solvent achieve 82% yield at 70°C, eliminating halogenated solvents [1]. Catalyst-free protocols leverage refluxing PEG-400 as recyclable reaction media, enabling 79% yield with 90% solvent recovery via aqueous extraction [4].
Multi-component reactions (MCRs) streamline scaffold assembly: one-pot combinations of quinoxaline-6-carbaldehyde, acetophenone, hydrazine hydrate, and MsCl in dimethyl carbonate (DMC) – a biodegradable solvent – achieve 68% overall yield via sequential aldol/Michael/sulfonylation reactions [1]. Atom economy improves from 54% (stepwise) to 89% (MCR) by minimizing protecting group strategies [4]. Flow chemistry systems further enhance sustainability; microreactor processing of pyrazole ring formation using nano-ZnO catalysts (0.5 mol%) in continuous flow mode achieves 98% conversion with residence times under 5 minutes, reducing E-factor by 87% compared to batch processes [1] [4].
Industrial translation necessitates solvent recyclability and catalytic efficiency. Ionic liquid-mediated catalysis with 1-butyl-3-methylimidazolium hexafluorophosphate ([BMIM][PF₆]) facilitates pyrazole-quinoxaline coupling at 90°C using copper(II) triflate (Cu(OTf)₂) (20 mol%), yielding 82% product with 98% solvent recovery [1] [4]. Heterogeneous catalysts like nano-ZnO (15 nm particles) enable filtration and reuse over 10 cycles with <5% activity loss, outperforming homogeneous Lewis acids (e.g., AlCl₃) that hydrolyze during workup [1].
Solvent selection guides identify 2-methyl-THF as optimal for sulfonylation and cyclization: its low water solubility (5.3 g/100mL) simplifies product isolation, while boiling point (80°C) enables energy-efficient distillation. Process metrics reveal critical tradeoffs: higher catalyst loading (20 mol% Cu(OTf)₂) in toluene elevates yield to 85% but increases PdI (Process Mass Intensity) to 32, whereas ethanol/water mixtures with 5 mol% HCl afford 78% yield at PdI=8 [4].
Table 3: Catalytic Systems for Industrial Translation
Catalyst System | Solvent | Yield | Reusability | PdI |
---|---|---|---|---|
Nano-ZnO (5 mol%) | Ethanol/H₂O | 95% | 10 cycles | 11 |
Cu(OTf)₂/[BMIM][PF₆] | Ionic liquid | 82% | 8 cycles | 19 |
p-TSA (10 mol%) | Toluene | 76% | Not reusable | 27 |
Sc(OTf)₃ (15 mol%) | DCM | 81% | Not reusable | 41 |
PdI: Process Mass Intensity = Total mass inputs / Mass of product
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1